REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:11][C:12](=[O:17])[CH:13](Br)[CH2:14]Br)=[O:10])=[CH:4][CH:3]=1>C(O)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[CH2:14])[C:12](=[O:17])[NH:11][C:9]2=[O:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NC(=O)NC(C(CBr)Br)=O
|
Name
|
potassium tert.-butylate
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off under normal pressure
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated in vacuo for 20 minutes to 120° C
|
Type
|
CUSTOM
|
Details
|
is taken up with 500 ml of water at 60° C
|
Type
|
CUSTOM
|
Details
|
precipitated with dilute acetic acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(NC(C1=C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |